Cas no 129490-25-1 (1H-Imidazole-4-carboxaldehyde, 2-methyl-1-(triphenylmethyl)-)

1H-Imidazole-4-carboxaldehyde, 2-methyl-1-(triphenylmethyl)-, is a chemically stable, protected imidazole derivative widely used in organic synthesis and pharmaceutical research. The triphenylmethyl (trityl) group provides steric protection to the imidazole nitrogen, enhancing selectivity in reactions such as nucleophilic substitutions or metal-catalyzed couplings. Its aldehyde functionality offers versatility for further derivatization, including condensation or reduction reactions. This compound is particularly valuable in the preparation of heterocyclic scaffolds and bioactive molecules due to its controlled reactivity and compatibility with diverse reaction conditions. High purity and well-defined structure ensure reproducibility in synthetic applications, making it a reliable intermediate for advanced chemical synthesis.
1H-Imidazole-4-carboxaldehyde, 2-methyl-1-(triphenylmethyl)- structure
129490-25-1 structure
Product Name:1H-Imidazole-4-carboxaldehyde, 2-methyl-1-(triphenylmethyl)-
CAS No:129490-25-1
MF:C24H20N2O
MW:352.428405761719
MDL:MFCD28166261
CID:1224733
PubChem ID:15051936
Update Time:2025-05-28

1H-Imidazole-4-carboxaldehyde, 2-methyl-1-(triphenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-4-carboxaldehyde, 2-methyl-1-(triphenylmethyl)-
    • DB-122237
    • G81350
    • ROIOCDBVMNZCJG-UHFFFAOYSA-N
    • 2-methyl-1-trityl-1H-imidazole-4-carboxaldehyde
    • 2-methyl-1-(triphenylmethyl)imidazole-4-carbaldehyde
    • 2-methyl-1-trityl-1H-imidazole-4-carbaldehyde
    • SCHEMBL948070
    • 129490-25-1
    • MDL: MFCD28166261
    • Inchi: 1S/C24H20N2O/c1-19-25-23(18-27)17-26(19)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3
    • InChI Key: ROIOCDBVMNZCJG-UHFFFAOYSA-N
    • SMILES: O=CC1=CN(C(C)=N1)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 352.157563266g/mol
  • Monoisotopic Mass: 352.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 429
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 34.9Ų

1H-Imidazole-4-carboxaldehyde, 2-methyl-1-(triphenylmethyl)- Pricemore >>

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